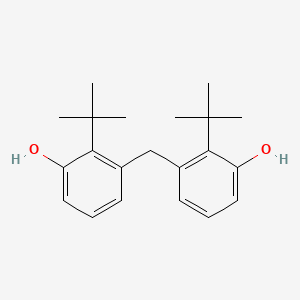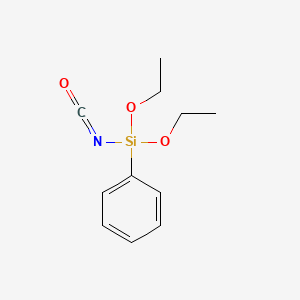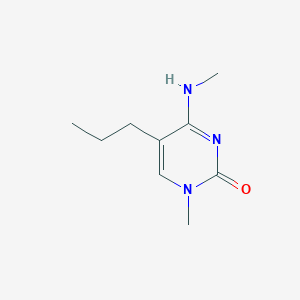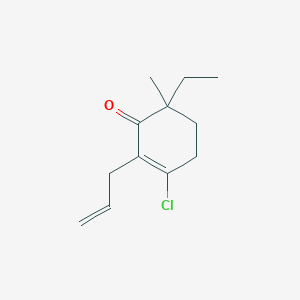![molecular formula C2H8ClO4Sb B12546833 Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane CAS No. 142088-10-6](/img/structure/B12546833.png)
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a central antimony atom bonded to two hydroperoxy groups, two methyl groups, and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane typically involves the reaction of dimethylantimony chloride with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2SbCl+2H2O2→Cl[Sb(OOH)2(CH3)2]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, potentially forming more oxidized antimony species.
Reduction: The compound can be reduced to form lower oxidation state antimony compounds.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorine atom under mild conditions.
Major Products:
Oxidation: Formation of higher oxidation state antimony compounds.
Reduction: Formation of lower oxidation state antimony compounds.
Substitution: Formation of new organoantimony derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique reactivity makes it valuable for the preparation of complex organic molecules.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential use in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane involves its interaction with molecular targets and pathways. The hydroperoxy groups can generate reactive oxygen species (ROS), which can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The antimony center can also coordinate with biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane can be compared with other organoantimony compounds, such as:
Trimethylantimony: Lacks the hydroperoxy groups, making it less reactive in oxidation reactions.
Antimony pentachloride: A higher oxidation state compound with different reactivity and applications.
Dimethylantimony chloride: A precursor in the synthesis of this compound, with different chemical properties.
Propiedades
Número CAS |
142088-10-6 |
|---|---|
Fórmula molecular |
C2H8ClO4Sb |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
chloro-dihydroperoxy-dimethyl-λ5-stibane |
InChI |
InChI=1S/2CH3.ClH.2H2O2.Sb/c;;;2*1-2;/h2*1H3;1H;2*1-2H;/q;;;;;+3/p-3 |
Clave InChI |
KDYLBOVVPYTKCE-UHFFFAOYSA-K |
SMILES canónico |
C[Sb](C)(OO)(OO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)


![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)

![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)

![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)



![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)

